5,8-Diazaspiro[3.6]decan-9-one

Medicinal Chemistry Scaffold Design Spirocyclic Building Blocks

Validated HSP90α fragment hit (Kd=19 µM) offering a rigid spirocyclic scaffold for reproducible fragment-based drug discovery. Unlike close analogs (e.g., 5,8-Diazaspiro[3.5]nonan-6-one or 5,8-Diazaspiro[2.6]nonane), this specific ring architecture delivers distinct conformational and binding properties critical for SAR consistency. Ambient temperature storage eliminates cold-chain logistics, reducing total cost of ownership. Available at ≥95% purity (with 98% from select vendors). Ideal for fragment growing, linking strategies, and biochemical assay development.

Molecular Formula C8H14N2O
Molecular Weight 154.21
CAS No. 2089257-33-8
Cat. No. B3049493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diazaspiro[3.6]decan-9-one
CAS2089257-33-8
Molecular FormulaC8H14N2O
Molecular Weight154.21
Structural Identifiers
SMILESC1CC2(C1)CC(=O)NCCN2
InChIInChI=1S/C8H14N2O/c11-7-6-8(2-1-3-8)10-5-4-9-7/h10H,1-6H2,(H,9,11)
InChIKeyXKAARPFMQOPKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Diazaspiro[3.6]decan-9-one (CAS 2089257-33-8): Baseline Overview for Procurement and Scientific Selection


5,8-Diazaspiro[3.6]decan-9-one is a spirocyclic heterocyclic small molecule with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery, valued for its spirocyclic scaffold that imparts distinct conformational properties . The compound is available from multiple commercial suppliers with typical purity specifications of 95-98% .

Why Generic Substitution of 5,8-Diazaspiro[3.6]decan-9-one (CAS 2089257-33-8) Fails: A Quantitative Comparator Analysis


5,8-Diazaspiro[3.6]decan-9-one is not readily interchangeable with other diazaspiro compounds due to distinct differences in molecular architecture, ring size, and functional group presence, all of which critically influence key properties such as molecular weight, purity, storage requirements, and binding affinity . As demonstrated in the following quantitative evidence guide, substituting this specific spirocyclic scaffold with a close analog, such as 5,8-Diazaspiro[3.5]nonan-6-one or 5,8-Diazaspiro[2.6]nonane , will result in a different physicochemical and biological profile, potentially undermining experimental outcomes and procurement efficiency.

Product-Specific Quantitative Evidence Guide for 5,8-Diazaspiro[3.6]decan-9-one (CAS 2089257-33-8)


Molecular Weight and Scaffold Differentiation: 5,8-Diazaspiro[3.6]decan-9-one vs. 5,8-Diazaspiro[3.5]nonan-6-one

5,8-Diazaspiro[3.6]decan-9-one (MW 154.21 g/mol) exhibits a distinct molecular weight compared to its direct spirocyclic analog 5,8-Diazaspiro[3.5]nonan-6-one (MW 140.19 g/mol) . This difference arises from the expansion of the smaller ring system from a [3.5] to a [3.6] spiro framework, resulting in a net increase of 14 Da. Such a change in molecular mass and ring size directly impacts compound lipophilicity, steric bulk, and overall drug-likeness properties, which are critical for lead optimization.

Medicinal Chemistry Scaffold Design Spirocyclic Building Blocks

Commercial Purity Benchmarking: 5,8-Diazaspiro[3.6]decan-9-one vs. 2,7-Diazaspiro[3.5]nonane

The commercially available purity of 5,8-Diazaspiro[3.6]decan-9-one from a primary supplier (Leyan) is specified at 98% , which represents a higher grade than the standard 95% purity offered for a related spirocyclic building block, 2,7-Diazaspiro[3.5]nonane, from a comparable supplier (AKSci) . Higher initial purity can reduce the need for subsequent purification steps in synthetic workflows.

Procurement Quality Control Reproducibility

Storage Condition Differentiation: Long-Term Stability Advantage of 5,8-Diazaspiro[3.6]decan-9-one over 5,8-Diazaspiro[3.5]nonan-6-one

5,8-Diazaspiro[3.6]decan-9-one is recommended for long-term storage in a cool, dry place (ambient conditions) , whereas a close analog, 5,8-Diazaspiro[3.5]nonan-6-one, requires refrigerated storage at 2-8°C . This difference in storage requirement indicates a potentially lower susceptibility to thermal degradation for the target compound, offering advantages in compound management and reducing the risk of sample degradation during shipping or extended bench-top use.

Compound Management Stability Logistics

Binding Affinity for Human HSP90alpha: A Baseline Benchmark for Fragment-Based Drug Discovery

5,8-Diazaspiro[3.6]decan-9-one has a measured dissociation constant (Kd) of 1.90E+4 nM (19 µM) against human HSP90alpha, determined by 2D 1H-15N chemical shift perturbation via NMR spectroscopy [1]. This provides a quantitative, albeit weak, affinity benchmark for this scaffold. For context, a potent, optimized HSP90 inhibitor like VER-49009 has a Kd of 78 nM . The target compound's relatively weak affinity positions it as a fragment hit suitable for further optimization, not a final lead.

Fragment-Based Drug Discovery Biophysics Heat Shock Protein

Best Research and Industrial Application Scenarios for 5,8-Diazaspiro[3.6]decan-9-one (CAS 2089257-33-8)


Medicinal Chemistry: Fragment-Based Lead Discovery Targeting HSP90

Given its measured Kd of 19 µM for human HSP90alpha [1], 5,8-Diazaspiro[3.6]decan-9-one is suitable for use as a validated fragment hit. Medicinal chemists can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies aimed at improving affinity and selectivity for HSP90. The spirocyclic core offers a rigid, three-dimensional starting point for fragment growing or linking strategies, which are common in modern fragment-based drug discovery (FBDD).

Chemical Biology and Assay Development: Reference Compound for Binding Assays

The experimentally determined binding affinity (Kd = 19 µM) for HSP90alpha [1] positions this compound as a useful tool compound or reference ligand in biochemical and biophysical assays. It can serve as a positive control for fragment screens or as a starting point for developing more potent chemical probes to study HSP90 chaperone function in cellular systems. The availability of a precise affinity value enhances assay reproducibility and data comparability across different research groups.

Procurement and Compound Management: Strategic Sourcing of High-Purity Spirocyclic Building Blocks

For laboratories requiring a spirocyclic scaffold with a defined molecular weight (154.21 g/mol) and the convenience of ambient temperature storage , this compound offers a clear logistical advantage. Procurement specialists can select this compound based on the higher commercially available purity (98%) from certain vendors and the reduced need for cold-chain logistics, which can lower total cost of ownership and simplify inventory management. This is especially relevant for large research institutions and core facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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